8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione
Overview
Description
8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione, commonly known as DDAO, is a fluorescent dye that is widely used in scientific research. It is a member of the rhodamine family of dyes, and its unique chemical structure and fluorescent properties make it an important tool in many areas of research.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of oxaspirocyclic compounds, including 8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione, have been extensively studied. Jiang and Zeng (2016) synthesized two new oxaspirocyclic compounds and determined their structures using single crystal X-ray crystallography. This research highlights the importance of such compounds in the study of molecular architecture and the interactions within crystal lattices, such as C–H···O hydrogen bonds and π···π stacking interactions (Jiang & Zeng, 2016).
Reactivity and Chemical Interactions
Further research delves into the enhanced reactivity of cyclic anhydrides, including those related to the oxaspiro[4.5]decane structure, in specific chemical reactions. Rashevskii et al. (2020) demonstrated the broad substrate scope and enhanced reactivity of cyclic anhydrides in the Castagnoli-Cushman reaction with imines, showcasing the compound's potential in synthetic organic chemistry (Rashevskii et al., 2020).
Material Science Applications
In the field of materials science, Zeng and Wang (2018) developed new intermediates and oxaspirocyclic compounds by reacting 6,10-dioxaspiro[4.5]decane-7,9-dione with various agents. Their work not only produced novel compounds but also explored their fluorescence spectra, offering insights into potential applications in material science for sensing, imaging, or optoelectronic devices (Zeng & Wang, 2018).
Corrosion Inhibition
Chafiq et al. (2020) explored the inhibition properties of spirocyclopropane derivatives, related to 8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione, for the protection of mild steel in acidic media. Their work highlights the compound's relevance in developing environmentally friendly corrosion inhibitors, contributing to the sustainability efforts in chemical industries (Chafiq et al., 2020).
properties
IUPAC Name |
8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-18(2)15(13-7-9-14(10-8-13)20(3)4)23-17(22)19(16(18)21)11-5-6-12-19/h7-10,15H,5-6,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABBJOGKYTZMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCC2)C3=CC=C(C=C3)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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